molecular formula C11H7Cl3N2O2S B5774992 3-Pyridyl[(2,4,5-trichlorophenyl)sulfonyl]amine

3-Pyridyl[(2,4,5-trichlorophenyl)sulfonyl]amine

Cat. No.: B5774992
M. Wt: 337.6 g/mol
InChI Key: FNQVREYRGZFBBW-UHFFFAOYSA-N
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Description

3-Pyridyl[(2,4,5-trichlorophenyl)sulfonyl]amine is a complex organic compound that features a pyridine ring attached to a sulfonyl group, which is further connected to a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridyl[(2,4,5-trichlorophenyl)sulfonyl]amine typically involves a multi-step process. One common method includes the reaction of 3-aminopyridine with 2,4,5-trichlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridyl[(2,4,5-trichlorophenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Depending on the substituent, various substituted pyridyl or trichlorophenyl derivatives.

Scientific Research Applications

3-Pyridyl[(2,4,5-trichlorophenyl)sulfonyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridyl[(2,4,5-trichlorophenyl)sulfonyl]amine is not fully understood, but it is believed to interact with various molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The pyridine ring may also contribute to the compound’s activity by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

  • 3-Pyridyl[(2,4-dichlorophenyl)sulfonyl]amine
  • 3-Pyridyl[(2,5-dichlorophenyl)sulfonyl]amine
  • 3-Pyridyl[(2,4,6-trichlorophenyl)sulfonyl]amine

Comparison: Compared to its analogs, 3-Pyridyl[(2,4,5-trichlorophenyl)sulfonyl]amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This unique arrangement can influence the compound’s reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

2,4,5-trichloro-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2O2S/c12-8-4-10(14)11(5-9(8)13)19(17,18)16-7-2-1-3-15-6-7/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQVREYRGZFBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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